[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone (ARN19702) is a synthetically derived organic compound classified as an N-acylethanolamine acid amidase (NAAA) inhibitor. [] This compound has gained significant interest in scientific research due to its potential therapeutic effects, particularly in the context of pain management and neurological disorders. [] ARN19702 acts by reversibly inhibiting NAAA, an enzyme responsible for the degradation of palmitoylethanolamide (PEA). [] PEA is an endogenous lipid messenger that exerts analgesic and neuroprotective effects by activating the peroxisome proliferator-activated receptor-α (PPAR-α). []
ARN19702 functions as a reversible inhibitor of the enzyme NAAA. [] NAAA is responsible for hydrolyzing the endogenous fatty acid amide, palmitoylethanolamide (PEA). [] By inhibiting NAAA, ARN19702 increases the levels of PEA in tissues. [] Elevated PEA levels subsequently activate the peroxisome proliferator-activated receptor-α (PPAR-α). [] PPAR-α activation exerts anti-inflammatory and neuroprotective effects, contributing to ARN19702's therapeutic potential. []
7.1 Pain ManagementARN19702 demonstrates promising results as a potential analgesic agent in preclinical animal models:* Inflammatory Pain: Oral administration of ARN19702 reduces pain responses in mice with inflammatory pain induced by formalin, carrageenan, paw incision, or sciatic nerve ligation. []* Neuropathic Pain: ARN19702 effectively alleviates pain symptoms in a rat model of paclitaxel-induced neuropathy. [] Notably, this effect was achieved without inducing tolerance to the analgesic effect. []
7.2 Multiple SclerosisPrevious studies demonstrate that ARN19702 exerts protective effects against multiple sclerosis in mouse models. [] While the exact mechanisms are not fully elucidated, its ability to modulate the immune system and reduce inflammation likely plays a significant role.
7.3 Drug DevelopmentThe favorable pharmacological profile of ARN19702, particularly its oral bioavailability and lack of apparent rewarding or sedative effects, positions it as a lead compound for developing novel pain therapeutics. [] Its unique mechanism of action targeting NAAA further strengthens its potential as a novel drug candidate. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2